1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3IO It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropanol, iodobenzene, and trifluoromethylbenzene.
Reaction Conditions: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where cyclopropanol reacts with a suitable leaving group on the benzene ring. The iodine atom is then introduced via an electrophilic substitution reaction using iodine or an iodine-containing reagent.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-Cyclopropoxy-3-iodo-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one cyclopropoxy group, leading to different chemical properties and applications.
3-Iodo-5-(trifluoromethyl)benzene:
Properties
Molecular Formula |
C10H8F3IO |
---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3IO/c11-10(12,13)6-3-7(14)5-9(4-6)15-8-1-2-8/h3-5,8H,1-2H2 |
InChI Key |
BBGGUVNYQITTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(F)(F)F)I |
Origin of Product |
United States |
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